Cas no 91-73-6 (N,N-Dibenzylaniline)

N,N-Dibenzylaniline is a tertiary amine compound characterized by the substitution of two benzyl groups on the nitrogen atom of aniline. This structure imparts distinct chemical properties, including enhanced steric hindrance and electron density, making it useful as an intermediate in organic synthesis. Its applications span pharmaceuticals, agrochemicals, and specialty materials, where it serves as a precursor or catalyst in reactions such as alkylations and arylations. The compound exhibits stability under standard conditions and is soluble in common organic solvents, facilitating handling in laboratory and industrial settings. Its well-defined molecular architecture allows for predictable reactivity, supporting its role in complex synthetic pathways.
N,N-Dibenzylaniline structure
N,N-Dibenzylaniline structure
商品名:N,N-Dibenzylaniline
CAS番号:91-73-6
MF:C20H19N
メガワット:273.371565103531
MDL:MFCD00022015
CID:81765
PubChem ID:87566882

N,N-Dibenzylaniline 化学的及び物理的性質

名前と識別子

    • N,N-Dibenzylaniline
    • Dibenzylaniline
    • N-Phenyldibenzylamine
    • Aniline, N,N-dibenzyl-
    • Dibenzylamine, N-phenyl-
    • Benzenamine, N,N-bis(phenylmethyl)-
    • Dibenzylaniline, N,N-bis(phenylmethyl)-
    • ISGXOWLMGOPVPB-UHFFFAOYSA-N
    • Dibenzylanilin
    • NSC6243
    • bisbenzylphenylamine
    • Aniline, dibenzyl-
    • Aniline,N-dibenzyl-
    • N,N-dibenzyl-aniline
    • N,N-dibenzylbenzenamine
    • Maybridge1_002598
    • Opre
    • Dibenzylamine, N-phenyl- (6CI, 7CI, 8CI)
    • NSC 6243
    • N,N-Dibenzylaniline , 99%
    • MFCD00022015
    • EINECS 202-093-5
    • HMS548O02
    • N-Phenyl-N-(phenylmethyl)benzenemethanamine
    • Benzenamine,N-bis(phenylmethyl)-
    • Benzenemethanamine, N-phenyl-N-(phenylmethyl)-
    • DTXSID5059030
    • D0154
    • CDS1_000310
    • Oprea1_063741
    • AI3-00848
    • 6GF9B456WW
    • NSC-6243
    • Dibenzylaniline,N-bis(phenylmethyl)-
    • Aniline, N,N-bis(benzyl)-
    • CS-0156317
    • SCHEMBL43183
    • N,N-Dibenzyl-N-phenylamine #
    • NS00039407
    • DivK1c_001350
    • AKOS005444232
    • D97707
    • STK368412
    • AS-57150
    • UNII-6GF9B456WW
    • DTXCID9048722
    • 91-73-6
    • MDL: MFCD00022015
    • インチ: 1S/C20H19N/c1-4-10-18(11-5-1)16-21(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2
    • InChIKey: ISGXOWLMGOPVPB-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(N(CC2C=CC=CC=2)CC2C=CC=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 273.15200
  • どういたいしつりょう: 273.15175
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.7
  • トポロジー分子極性表面積: 3.2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 針状または柱状結晶
  • 密度みつど: 1.0444
  • ゆうかいてん: 68.0 to 71.0 deg-C
  • ふってん: 180°C/1mmHg(lit.)
  • フラッシュポイント: 174 °C
  • 屈折率: 1.7500 (estimate)
  • PSA: 3.24000
  • LogP: 4.89340
  • ようかいせい: エチルエーテル/ベンゼン/熱エタノール及び熱酢酸に可溶である。水に溶けない

N,N-Dibenzylaniline セキュリティ情報

N,N-Dibenzylaniline 税関データ

  • 税関コード:2921420090
  • 税関データ:

    中国税関コード:

    2921420090

    概要:

    2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

N,N-Dibenzylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D758381-300g
N,N-Dibenzylaniline
91-73-6 98%
300g
$185 2023-09-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0154-25G
N,N-Dibenzylaniline
91-73-6 >99.0%(GC)
25g
¥150.00 2024-04-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0154-500G
N,N-Dibenzylaniline
91-73-6 >99.0%(GC)
500g
¥990.00 2024-04-15
abcr
AB140936-25 g
N,N-Dibenzylaniline, 99%; .
91-73-6 99%
25g
€47.50 2023-05-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N43360-100g
N,N-Dibenzylaniline
91-73-6
100g
¥572.0 2021-09-08
abcr
AB140936-500 g
N,N-Dibenzylaniline, 99%; .
91-73-6 99%
500g
€250.00 2023-05-21
1PlusChem
1P003SZ7-25g
N,N-Dibenzylaniline
91-73-6 >99.0%(GC)
25g
$29.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NZ845-100g
N,N-Dibenzylaniline
91-73-6 98%
100g
¥378.0 2023-09-02
Aaron
AR003T7J-25g
N,N-Dibenzylaniline
91-73-6 98%
25g
$16.00 2025-01-22
Aaron
AR003T7J-10g
N,N-Dibenzylaniline
91-73-6 98%
10g
$11.00 2024-07-18

N,N-Dibenzylaniline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  3.5 h, 70 - 75 °C
リファレンス
Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase
Wang, Rui; et al, Huaxue Shiji, 2017, 39(3), 235-240

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Novel aryne chemistry in organic synthesis
Liu, Zhijian, 2006, , 67(11),

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Gold ,  Titania Solvents: Toluene ;  48 h, 150 °C
リファレンス
Direct One-Pot Reductive N-Alkylation of Nitroarenes by using Alcohols with Supported Gold Catalysts
Tang, Chun-Hong; et al, Chemistry - A European Journal, 2011, 17(26), 7172-7177

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: (2,4,6-Trimethylphenyl)copper ,  2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ;  rt
リファレンス
Mesitylcopper(I)
Tsuda, Tetsuo; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2015, 1, 1-5

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide ,  2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ;  15 min, rt
1.2 Solvents: 1,4-Dioxane ;  rt; 4 h, rt
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.5 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
1.6 Reagents: Hydrogen peroxide Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
1.7 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Copper-catalyzed electrophilic amination of arylsilanes with hydroxylamines
Miki, Yuya; et al, Organic Letters, 2013, 15(1), 172-175

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
リファレンス
Mech. Studies of a Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents by O-Benzoyl N,N-Dialkylhydroxylamines; Dev. of a 3-Exo-Dig Cycl. for the Prepare of Vinylidene Cyclopropanes; Total Synth. of (+)-Polyanthellin A
Campbell, Matthew James, 2009, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: 1-Benzyl-1,4-dihydronicotinamide Solvents: Acetonitrile
リファレンス
BNAH-mediated free radical addition to aromatic imines
Jin, M.; et al, Tetrahedron Letters, 2000, 41(38), 7357-7360

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: (SP-4-4)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  24 h, 80 °C
リファレンス
Palladium-Catalyzed Amination of Aryl Sulfoxides
Yoshida, Yuto; et al, Organic Letters, 2018, 20(4), 1134-1137

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, 60 °C
リファレンス
Concise synthesis of aromatic tertiary amines via a double Petasis-borono Mannich reaction of aromatic amines, formaldehyde, and organoboronic acids
Wang, Jiayi; et al, Tetrahedron Letters, 2014, 55(29), 3888-3891

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Benzoic acid ,  Dichlorobis(methyldiphenylphosphine)palladium Solvents: Toluene ;  3 h, rt
1.2 rt → 100 °C; 18 h, 100 °C
リファレンス
Pd-Catalyzed Synthesis of Aryl Amines via Oxidative Aromatization of Cyclic Ketones and Amines with Molecular Oxygen
Girard, Simon A.; et al, Organic Letters, 2012, 14(21), 5606-5609

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: (T-4)-(N,N-Diethylethanamine)trihydroboron ;  0 °C; 24 h, 70 °C
リファレンス
Chemoselective synthesis of tertiary and secondary amines by reductive amination of aldehydes
Xiong, Wan-Jin; et al, Tetrahedron Letters, 2023, 127,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Toluene
1.2 Reagents: Potassium tert-butoxide
1.3 Solvents: Dichloromethane
リファレンス
Synthesis of 2,3-dihydroindoles, indoles, and anilines by transition metal-free amination of aryl chlorides
Beller, Matthias; et al, Journal of Organic Chemistry, 2001, 66(4), 1403-1412

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Silver tetrafluoroborate Catalysts: [1-Butyl-1,3-dihydro-3-(2-hydroxy-2-methylpropyl)-2H-imidazol-2-ylidene]dichloro… Solvents: Acetonitrile ;  15 min, rt
1.2 Solvents: Toluene ;  15 h, 110 °C; cooled
リファレンス
A highly active bifunctional iridium complex with an alcohol/alkoxide-tethered N-heterocyclic carbene for alkylation of amines with alcohols
Bartoszewicz, Agnieszka; et al, Chemistry - A European Journal, 2012, 18(45), 14510-14519

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Catalysts: L-Ascorbic acid Solvents: Water ;  rt
リファレンス
Room Temperature Direct Reductive Amination of Carbonyl compounds by L-ascorbic Acid- NaBH4 in Water
Mukherjee, Suvodip; et al, ChemistrySelect, 2022, 7(29),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Iron, di-μ-carbonyldecacarbonyltri-, triangulo Solvents: Toluene ;  24 h, 50 bar, 65 °C; 65 °C → 5 °C
リファレンス
An Easy and General Iron-Catalyzed Reductive Amination of Aldehydes and Ketones with Anilines
Fleischer, Steffen; et al, Chemistry - An Asian Journal, 2011, 6(9), 2240-2245

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium dodecyl sulfate Solvents: Water ;  5 min, 80 °C
1.2 1.5 h, 80 °C; cooled
リファレンス
Aqueous-mediated N-alkylation of amines
Singh, Chingakham B.; et al, European Journal of Organic Chemistry, 2007, (8), 1369-1377

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Gold ;  8 h, 160 °C
リファレンス
Fe2O3-supported nano-gold catalyzed one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols
Peng, Qiling; et al, Chemical Communications (Cambridge, 2011, 47(22), 6476-6478

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Silver triflate ,  Palladium, bis[μ-[1-[2,6-bis(1-methylethyl)phenyl]-2-(diphenylphosphino-κP)-1H-i… Solvents: Toluene ;  overnight, 100 °C
リファレンス
Effect of Precatalyst Oxidation State in C-N Cross-Couplings with 2-Phosphinoimidazole-Derived Bimetallic Pd(I) and Pd(II) Complexes
Martinez, Erin E.; et al, Organometallics, 2021, 40(16), 2763-2767

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: Aluminum copper oxide (modified hydrothermal method) Solvents: Toluene ;  24 h, 1 atm, 160 °C
リファレンス
Synthesis of unsymmetric tertiary amines via alcohol amination
Pang, Shaofeng; et al, Chemical Communications (Cambridge, 2015, 51(46), 9471-9474

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Triethoxysilane Catalysts: Tetraphenylporphyrin ,  Iron iodide (FeI2) ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Acetonitrile ;  24 h, 65 °C
1.2 Reagents: Water
リファレンス
Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism
Wang, Shuaishuai; et al, Nature Communications, 2022, 13(1),

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  14 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  23 °C
リファレンス
Unexpected Rearrangement of 2-Bromoaniline under Biphasic Alkylation Conditions
Barraza, Scott J.; et al, Synlett, 2017, 28(20), 2891-2895

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Diisopropyl azodicarboxylate Solvents: Dichloromethane ;  36 h, 40 °C
リファレンス
Oxidation-Reduction Condensation of Diazaphosphites for Carbon-Heteroatom Bond Formation Based on Mitsunobu Mechanism
Huang, Hai; et al, Organic Letters, 2017, 19(3), 544-547

ごうせいかいろ 23

はんのうじょうけん
1.1 Catalysts: Copper oxide (CuO) (modified montmorillonite-KSF) ;  0.5 h, rt
リファレンス
An expeditious N,N-dibenzylation of anilines under ultrasonic irradiation conditions using low loading Cu(II)-clay heterogeneous catalyst
Dar, Bashir Ahmad; et al, Tetrahedron Letters, 2015, 56(1), 136-141

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: 1,4-Dioxane ;  25 °C; 10 - 90 min, 100 °C
リファレンス
Transition metal-free amination of aryl halides-A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines
Bolliger, Jeanne L.; et al, Tetrahedron, 2009, 65(6), 1180-1187

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ;  10 min, rt
1.2 1 h, rt
1.3 Solvents: Water ;  rt
リファレンス
Copper-Catalyzed Electrophilic Amination of Organoaluminum Nucleophiles with O-Benzoyl Hydroxylamines
Zhou, Shuangliu; et al, Journal of Organic Chemistry, 2015, 80(12), 6323-6328

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran
リファレンス
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
リファレンス
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Chloro[2-(diphenylphosphino-κP)benzenesulfonato-κO][(1,2,3,4,5,6-η)-1-methyl-4-(… Solvents: Toluene ;  24 h, 150 °C
リファレンス
Ruthenium-catalyzed chemoselective alkylation of nitroarenes with alkanols
Ma, Shuang-Shuang; et al, Organic Chemistry Frontiers, 2021, 8(23), 6710-6719

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Ruthenium (embedded on ordered mesoporous carbon) Solvents: Methanol ;  16 h, 40 °C
リファレンス
Ruthenium nanoparticle catalyzed selective reductive amination of imine with aldehyde to access tertiary amines
Li, Bin; et al, Chemical Communications (Cambridge, 2018, 54(66), 9214-9217

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Manganese Catalysts: Nickel iodide (NiI2) Solvents: N-Methyl-2-pyrrolidone ;  24 h, 120 °C
リファレンス
Manganese-mediated reductive N,N-dialkylation of nitroarenes: a dramatic NiI2 effect
He, Hua-Dong; et al, Organic Chemistry Frontiers, 2022, 9(18), 4875-4881

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Water Catalysts: Tris(pentafluorophenyl)borane Solvents: Chloroform ;  rt → 80 °C; 24 h, 80 °C
リファレンス
B(C6F5)3-Catalyzed Regioselective Deuteration of Electron-Rich Aromatic and Heteroaromatic Compounds
Li, Wu; et al, Organic Letters, 2017, 19(21), 5768-5771

ごうせいかいろ 32

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, trifluoro-, copper(1+) salt, compd. with benzene (2:2:1) Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons
Berman, Ashley M.; et al, Journal of Organic Chemistry, 2006, 71(1), 219-224

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Cupric chloride Solvents: Tetrahydrofuran
リファレンス
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Tin, dibutylchloro(hexamethyl phosphoric triamide-κO)hydro-, (TB-5-12)- Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Methanol
リファレンス
Highly Coordinated Tin Hydrides: A Novel Synthesis of Tertiary Amines via Hydrostannation of Imines
Kawakami, Takayo; et al, Journal of Organic Chemistry, 1995, 60(9), 2677-82

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Sodium acetate Solvents: Tetrahydrofuran ;  24 h, 70 °C
リファレンス
Stoichiometric Reductive C-N Bond Formation of Arylgold(III) Complexes with N-Nucleophiles
Lavy, Severine; et al, Advanced Synthesis & Catalysis, 2010, 352(17), 2993-3000

ごうせいかいろ 36

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Dicobalt octacarbonyl Solvents: Toluene ;  16 h, 100 °C
リファレンス
Cobalt carbonyl-based catalyst for hydrosilylation of carboxamides
Dombray, Thomas; et al, Advanced Synthesis & Catalysis, 2013, 355(17), 3358-3362

ごうせいかいろ 37

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, 60 °C
リファレンス
Concise synthesis of aromatic tertiary amines via a double Petasis-borono Mannich reaction of aromatic amines, formaldehyde, and organoboronic acids
Wang, Jiayi; et al, Tetrahedron Letters, 2014, 55(29), 3888-3891

ごうせいかいろ 38

はんのうじょうけん
1.1 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  6 h, rt
リファレンス
Catalyst-free photodecarbonylation of ortho-amino benzaldehydes
Zhou, Jingwei; et al, Green Chemistry, 2020, 22(11), 3421-3426

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Water ;  12 h, reflux
リファレンス
Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents
Nelson, Grady; et al, Medicinal Chemistry Research, 2013, 22(10), 4610-4614

ごうせいかいろ 40

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Ethanol ,  Water ;  3.5 h, 70 - 75 °C
リファレンス
Catalyst-free and highly selective N,N-dibenzylation of anilines in aqueous phase
Wang, Rui; et al, Huaxue Shiji, 2017, 39(3), 235-240

ごうせいかいろ 41

はんのうじょうけん
1.1 Catalysts: [μ-[(1,2-η:3,4-η)-benzene]]bis(1,1,1-trifluoromethanesulfonato-κO)dicopper Solvents: Tetrahydrofuran
リファレンス
Catalytic electrophilic amination reactions
Berman, Ashley M., 2007, , 68(6),

ごうせいかいろ 42

はんのうじょうけん
1.1 Reagents: Phenylsilane Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) ;  16 h, 80 °C
リファレンス
Selective ruthenium-catalyzed double reductive aminations using hydrosilane to access tertiary amines and piperidine derivatives
Li, Bin; et al, Tetrahedron Letters, 2018, 59(38), 3467-3472

ごうせいかいろ 43

はんのうじょうけん
1.1 Reagents: Hantzsch ester ;  48 h, 150 °C
リファレンス
Solvent- and catalyst-free direct reductive amination of aldehydes and ketones with Hantzsch ester: synthesis of secondary and tertiary amines
Nguyen, Quynh Pham Bao; et al, Tetrahedron, 2013, 69(24), 4938-4943

ごうせいかいろ 44

はんのうじょうけん
1.1 Reagents: Phenylsilane ,  Oxygen Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Acetonitrile ;  16 h, 80 °C
リファレンス
"One pot" synthesis of tertiary amines: Ru(II) catalyzed direct reductive N-benzylation of imines with benzyl bromide derivatives
Li, Bin; et al, Tetrahedron Letters, 2017, 58(2), 137-141

ごうせいかいろ 45

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Nickelate(1-), [N2,N6-bis[2,6-bis(1-methylethyl)phenyl]-2,6-pyridinedicarboxamid… Solvents: Dimethyl sulfoxide ;  3 h, 110 °C
リファレンス
C-N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst
Albkuri, Yahya M.; et al, Catalysis Letters, 2020, 150(6), 1669-1678

ごうせいかいろ 46

はんのうじょうけん
1.1 Catalysts: Nickel chloride hexahydrate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Dimethylformamide ,  Tetrahydrofuran ;  1 h, rt
リファレンス
Reaction of Nitrogen-Radicals with Organometallics Under Ni-Catalysis: N-Arylations and Amino-Functionalization Cascades
Angelini, Lucrezia; et al, Angewandte Chemie, 2019, 58(15), 5003-5007

ごうせいかいろ 47

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
リファレンス
Discriminating non-ylidic carbon-sulfur bond cleavages of sulfonium ylides for alkylation and arylation reactions
Fang, Jing; et al, Chinese Chemical Letters, 2022, 33(1), 288-292

ごうせいかいろ 48

はんのうじょうけん
1.1 Reagents: Cesium fluoride Solvents: Acetonitrile ;  5 h, rt
リファレンス
Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids
Liu, Zhijian; et al, Journal of Organic Chemistry, 2006, 71(8), 3198-3209

ごうせいかいろ 49

はんのうじょうけん
1.1 Catalysts: 3,5,7-Triaza-1-azoniatricyclo[3.3.1.13,7]decane, 1-[3-(triethoxysilyl)propyl]-, … (supported on silica coated iron oxide nanoparticles) Solvents: Ethanol ;  360 min, 60 °C
リファレンス
N-Benzylation of primary amines using magnetic Fe3O4 nanoparticles functionalized with hexamethylenetetramine as an efficient and recyclable heterogeneous catalyst
Noori, Samira; et al, Journal of Molecular Structure, 2020, 1219,

ごうせいかいろ 50

はんのうじょうけん
1.1 Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  rt; 15 min, rt
1.2 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Diethyl ether ,  Water ;  rt
リファレンス
Mechanistic Studies of the Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents and Development of a Zinc-Free Protocol
Campbell, Matthew J.; et al, Organic Letters, 2007, 9(8), 1521-1524

ごうせいかいろ 51

はんのうじょうけん
1.1 Reagents: Diphenylsilane Catalysts: Bromopentacarbonylmanganese Solvents: Tetrahydrofuran ;  4 h, 80 °C
リファレンス
Manganese-catalyzed deoxygenation of secondary and tertiary amides under mild conditions
Huang, Jiamin; et al, Journal of Catalysis, 2023, 423, 19-25

ごうせいかいろ 52

はんのうじょうけん
1.1 Catalysts: Carbonyldihydrotris(triphenylphosphine)ruthenium ;  16 h, 150 °C
リファレンス
Ruthenium-Catalyzed One-Pot Aromatic Secondary Amine Formation from Nitroarenes and Alcohols
Liu, Yong; et al, Chemistry - An Asian Journal, 2011, 6(5), 1142-1146

ごうせいかいろ 53

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Dichlorobis(tri-o-tolylphosphine)palladium Solvents: Toluene
リファレンス
Rapid microwave induced palladium catalyzed amination of aryl bromides
Sharifi, Ali; et al, Monatshefte fuer Chemie, 2002, 133(3), 329-332

ごうせいかいろ 54

はんのうじょうけん
1.1 Catalysts: Alumina (10 wt% Cu and 5 wt% Co) Solvents: Toluene ;  16 h, 1 bar, 190 °C
リファレンス
Tunable mono- and di-methylation of amines with methanol over bimetallic CuCo nanoparticle catalysts
Li, Ke-Ming; et al, Green Chemistry, 2022, 24(15), 5965-5977

ごうせいかいろ 55

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  3 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Magnesium bromide Solvents: Tetrahydrofuran ;  -78 °C → rt; 1 h, rt
1.3 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  X-Phos Solvents: Toluene ,  Water ;  24 h, 80 °C
リファレンス
Aza-Matteson Reactions via Controlled Mono- and Double-Methylene Insertions into Nitrogen-Boron Bonds
Xie, Qiqiang; et al, Journal of the American Chemical Society, 2021, 143(36), 14422-14427

ごうせいかいろ 56

はんのうじょうけん
1.1 Reagents: 2596252-88-7 Solvents: Dimethylformamide ;  36 h, rt
リファレンス
A Bottleable Imidazole-Based Radical as a Single Electron Transfer Reagent
Das, Arpan; et al, Journal of Organic Chemistry, 2021, 86(1), 1246-1252

ごうせいかいろ 57

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Borate(1-), tetraphenyl-, silver(1+) (1:1) ,  2012607-37-1 Solvents: 1,4-Dioxane ;  25 h, 100 °C
リファレンス
A Bis(silylene)-Substituted ortho-Carborane as a Superior Ligand in the Nickel-Catalyzed Amination of Arenes
Zhou, Yu-Peng; et al, Angewandte Chemie, 2016, 55(41), 12868-12872

ごうせいかいろ 58

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cupric acetate ,  1,2-Bis(diphenylphosphino)benzene Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Tetrahydrofuran ;  rt; 4 h, rt
1.3 Reagents: Water
リファレンス
Copper-Catalyzed Amination of Arylboronates with N,N-Dialkylhydroxylamines
Matsuda, Naoki; et al, Angewandte Chemie, 2012, 51(15), 3642-3645

ごうせいかいろ 59

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Pentafluoroiodobenzene Catalysts: 2,4,6-Tris(diphenylamino)-5-fluoro-1,3-benzenedicarbonitrile Solvents: Dichloromethane ;  24 h, rt
リファレンス
Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation
Kim, Jungwon; et al, Chemical Science, 2021, 12(5), 1915-1923

ごうせいかいろ 60

はんのうじょうけん
1.1 Catalysts: Palladium ;  12 h, 160 °C
リファレンス
Palladium catalyzed N-alkylation of amines with alcohols
Zhang, Yan; et al, Tetrahedron Letters, 2011, 52(12), 1334-1338

ごうせいかいろ 61

はんのうじょうけん
1.1 Reagents: Oxygen ,  Pinacolborane Catalysts: 1-Butyl-3-methylimidazolium tetrachloroferrate Solvents: Water ;  2 h, rt
リファレンス
Recyclable Metallic Imidazolium-Based Ionic Liquid-Catalyzed Selective Mono- and Double-Hydroboration in Water
Lin, Zirui; et al, ACS Sustainable Chemistry & Engineering, 2022, 10(41), 13742-13749

N,N-Dibenzylaniline Raw materials

N,N-Dibenzylaniline Preparation Products

N,N-Dibenzylaniline サプライヤー

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
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(CAS:91-73-6)
注文番号:SFD1994
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はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:03
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:91-73-6)N,N-dibenzylaniline
24969034
清らかである:98%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:91-73-6)N,N-DIBENZYLANILINE
sfd3701
清らかである:99%
はかる:200KG
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